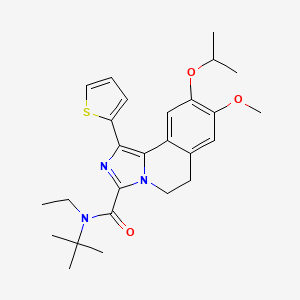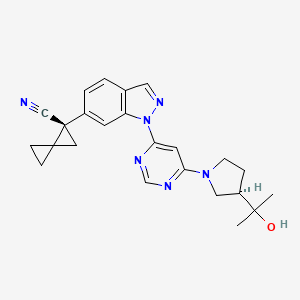
Skp2 inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Skp2 inhibitor 2 is a small-molecule compound designed to inhibit the activity of S-phase kinase-associated protein 2 (Skp2). Skp2 is a member of the F-box family of proteins and functions as a substrate-specific adaptor in the Skp1-CUL1-ROC1-F-box E3 ubiquitin ligase complex. It plays a crucial role in the ubiquitination and subsequent proteasomal degradation of various proteins, including tumor suppressors such as p27 and p21. Overexpression of Skp2 has been observed in numerous human cancers, making it a promising target for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Skp2 inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the reproducibility and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Skp2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .
Scientific Research Applications
Skp2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitination process and the role of Skp2 in protein degradation.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and autophagy in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit Skp2 and induce cell cycle arrest and apoptosis in cancer cells.
Industry: Potential applications in the development of targeted therapies for cancer treatment and other diseases involving dysregulated protein degradation
Mechanism of Action
Skp2 inhibitor 2 exerts its effects by binding to the Skp2 protein and inhibiting its interaction with Skp1 in the Skp1-CUL1-ROC1-F-box E3 ubiquitin ligase complex. This inhibition prevents the ubiquitination and subsequent degradation of tumor suppressor proteins such as p27 and p21, leading to their accumulation and induction of cell cycle arrest and apoptosis. The compound also affects other molecular targets and pathways, including the Akt signaling pathway and the regulation of autophagy .
Comparison with Similar Compounds
SZL-P1-41: Blocks the interaction between Skp2 and Skp1, leading to the accumulation of p27 and cell cycle arrest.
Curcumin: A natural compound that decreases Skp2 expression levels in multiple cancer types.
Quercetin: Downregulates Skp2 expression, promoting cell cycle arrest in breast cancer cells.
Rottlerin: Suppresses Skp2 in breast and pancreatic cancer cells.
Uniqueness: Skp2 inhibitor 2 is unique in its specific binding affinity and inhibitory effect on the Skp2 protein, making it a highly selective and potent inhibitor. Its ability to induce cell cycle arrest and apoptosis through multiple pathways, including the inhibition of Skp2-mediated ubiquitination and the regulation of autophagy, sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H32N4O |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-[[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C27H32N4O/c1-27(2,3)26(32)29-18-20-14-16-31(17-15-20)23-19-28-24(21-10-6-4-7-11-21)25(30-23)22-12-8-5-9-13-22/h4-13,19-20H,14-18H2,1-3H3,(H,29,32) |
InChI Key |
GCCXPXBVXWVREI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)
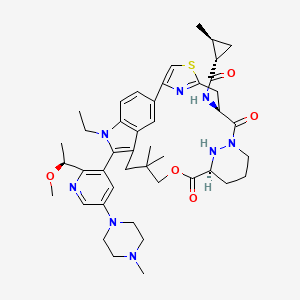
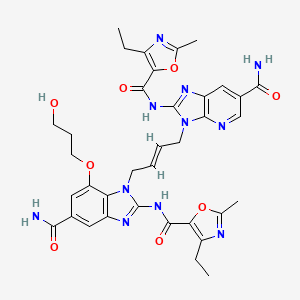

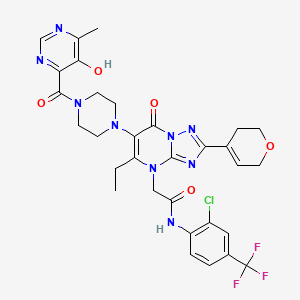
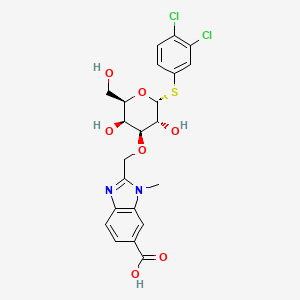
![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)
